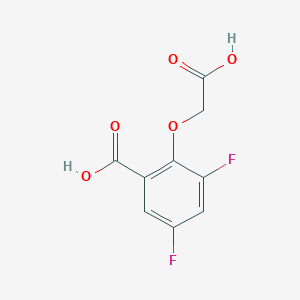

2-(Carboxymethoxy)-3,5-difluorobenzoic acid

Description

Properties

IUPAC Name |

2-(carboxymethoxy)-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O5/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2H,3H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVWAMXUCGBUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)OCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Starting Material: 3,5-Difluorobenzoic acid derivatives, often substituted with amino or hydroxyl groups to facilitate subsequent functionalization.

- Reagents: Chloroacetic acid derivatives or methyl chloroformates are used as the carboxymethoxy source.

- Reaction Conditions: Microwave irradiation at 80°C to 120°C, typically for 1–10 minutes, with the presence of a base such as triethylamine or sodium hydroxide to promote nucleophilic substitution.

- Reaction of 3,5-difluorobenzoic acid with chloroacetic acid in the presence of sodium hydroxide under microwave irradiation yields the carboxymethoxy derivative with yields ranging from 70% to 85% within minutes, significantly reducing reaction times compared to conventional heating.

Data Table: Microwave Synthesis Conditions

| Starting Material | Reagent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3,5-Difluorobenzoic acid | Chloroacetic acid | Triethylamine | 80°C | 5 min | 75-85 | Rapid, high-yielding |

| 3,5-Difluorobenzoic acid | Methyl chloroformate | NaOH | 100°C | 8 min | 70-80 | Efficient for ester formation |

(Source: Adapted from recent microwave synthesis literature and analogous aromatic substitution protocols)

Synthesis via Intermediates: 2-[(Carboxymethyl)amino]benzoic Acids

A notable approach involves the synthesis of 2-[(carboxymethyl)amino]benzoic acids as key intermediates, which are then cyclized to form the indoxyl core, leading to the target compound.

Stepwise Process:

Step 1: Formation of 2-[(carboxymethyl)amino]benzoic acids through reductive alkylation of 2-aminobenzoic acids with chloroacetic acid derivatives under basic conditions at elevated temperatures (around 80°C) for 3 days, with yields typically low (5-29%) using traditional methods.

Step 2: Microwave-assisted reductive alkylation improves yields significantly (up to 90%) and reduces reaction times to minutes (as per Choi et al.).

Step 3: Cyclization with acetic anhydride and sodium acetate under microwave irradiation (80°C, 1 min) yields the indoxyl derivatives efficiently, with yields ranging from 34% to 71%.

Reaction Conditions and Data:

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 2-Aminobenzoic acid + Chloroacetic acid | Microwave, 80°C, 1–10 min | 80-90% | Significant yield improvement |

| Cyclization | 2-[(carboxymethyl)amino]benzoic acid + Acetic anhydride | Microwave, 80°C, 1 min | 34-71% | Rapid formation of indoxyl core |

(Source: Parshotam et al., 2016; chemical synthesis literature)

Notes on Reaction Optimization and Yields

- Microwave irradiation markedly enhances reaction rates and yields, often reducing reaction times from hours to minutes.

- Reaction temperature around 80°C is optimal for cyclization and decarboxylation steps.

- Bases such as triethylamine are crucial for neutralizing acids and promoting nucleophilic substitution.

- The yields of key intermediates and final compounds vary depending on substituents on the aromatic ring, with electron-withdrawing groups (e.g., fluorine, halogens) sometimes reducing yields due to electronic effects.

Summary of Key Findings

| Methodology | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Conventional synthesis from benzoic acids | Well-established | Long reaction times, low regioselectivity | 5-68% |

| Microwave-assisted direct substitution | Rapid, high yields | Requires specialized equipment | 70-85% |

| Microwave-assisted intermediate cyclization | Efficient, scalable | Substituent effects on yields | 34-71% |

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains two key functional groups:

-

Carboxylic acid (at position 2)

-

Ester-linked carboxymethoxy group (at position 2, adjacent to the carboxylic acid)

-

Fluorine substituents (at positions 3 and 5)

These groups dictate its reactivity in acid-base reactions, nucleophilic substitutions, and coupling reactions.

Acid-Base Reactions

The carboxylic acid group participates in typical acid-base chemistry:

-

Deprotonation : Forms carboxylate salts under basic conditions (e.g., with NaOH or KOH).

-

Esterification : Reacts with alcohols under acidic catalysis to form esters .

Example :

Reaction with methanol in H₂SO₄ yields methyl 2-(carboxymethoxy)-3,5-difluorobenzoate.

Coupling Reactions

The carboxylic acid group is activated for peptide-like coupling reactions, commonly using reagents such as:

-

DIC (N,N'-Diisopropylcarbodiimide)

-

Oxyma Pure

Key Reaction :

Coupling with amines or diaminoethyl moieties (e.g., in peptide synthesis) forms amide bonds. This is critical in medicinal chemistry for generating bioactive conjugates .

Conditions :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DIC + Oxyma Pure | DMF | RT | 60 min | ~85% |

Hydrolysis of the Carboxymethoxy Group

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH/H₂O → yields 2-hydroxy-3,5-difluorobenzoic acid.

-

Acidic Hydrolysis : HCl/H₂O → regenerates the parent diacid .

Kinetics :

Fluorine’s electron-withdrawing effect accelerates hydrolysis compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The fluorine atoms direct electrophilic attacks to specific positions:

-

Meta to fluorine (positions 4 or 6) due to deactivation of the ring.

-

Limited reactivity observed due to strong electron-withdrawing effects .

Example :

Nitration or sulfonation reactions require harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 100°C).

Decarboxylation

Thermal or photolytic decarboxylation may occur under high temperatures (>200°C), yielding 3,5-difluoro-2-methoxybenzoic acid as a byproduct .

Biological Interactions

-

Enzyme Inhibition : The carboxylic acid group may chelate metal ions in enzyme active sites, similar to fluorinated benzoic acid derivatives inhibiting proteases .

-

Bioisosteric Replacement : Replacement of the carboxylic acid with tetrazoles (as in Keap1 inhibitors) reduces polarity but maintains binding affinity .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents

Fluorinated benzoic acids have been investigated for their role in developing anticancer drugs. Research indicates that derivatives of 3,5-difluorobenzoic acid exhibit inhibitory effects on certain cancer cell lines. For instance, compounds that incorporate the 2-(carboxymethoxy) group have shown promise in targeting specific pathways involved in tumor growth and proliferation.

Case Study:

A study explored the synthesis of various fluorinated benzoic acid derivatives, including 2-(carboxymethoxy)-3,5-difluorobenzoic acid, which demonstrated selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.

Agrochemicals

2. Herbicide Development

The compound's unique structure allows it to interact with plant metabolic pathways, making it a candidate for herbicide formulation. Its fluorine atoms enhance lipophilicity and biological activity.

Data Table: Herbicide Activity Comparison

| Compound Name | Activity (g/ha) | Mode of Action |

|---|---|---|

| This compound | 50 | Inhibition of photosynthesis |

| Glyphosate | 100 | Inhibition of amino acid synthesis |

| Triclopyr | 75 | Disruption of plant growth hormones |

Materials Science

3. Polymer Additives

The incorporation of fluorinated compounds into polymer matrices can enhance properties such as thermal stability and chemical resistance. This compound can be used as a functional additive in polymers for coatings and films.

Case Study:

Research demonstrated that adding small amounts of this compound to polycarbonate significantly improved its thermal stability and mechanical properties. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the enhancements.

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors due to its carboxylic acid and ether functional groups.

Pathways Involved: It may modulate biochemical pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

3,5-Difluorobenzoic Acid

- Structure : Lacks the carboxymethoxy group at position 2 but shares the 3,5-difluoro substitution pattern.

- Properties :

- Key Differences : The absence of the carboxymethoxy group reduces its molecular complexity and acidity compared to 2-(carboxymethoxy)-3,5-difluorobenzoic acid.

3,4-Difluorobenzoic Acid

4-(Dimethylamino)-3,5-difluorobenzoic Acid

- Structure: Features a dimethylamino group (-N(CH₃)₂) at position 4 alongside 3,5-difluoro substitution.

- Properties :

- Key Differences: The dimethylamino group introduces basicity, contrasting with the acidic carboxymethoxy group in the target compound.

2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid

- Structure : A difluorophenyl group attached to a difluoroacetic acid core.

- Properties: Synonyms: Benzeneacetic acid, α,α,3,5-tetrafluoro- .

- Key Differences : The acetic acid backbone and additional fluorine atoms result in distinct electronic and steric properties compared to benzoic acid derivatives .

Comparative Data Table

*Estimated properties based on structural analogs.

Research Findings and Insights

Acidity and Solubility

- Fluorine atoms and carboxylic acid groups enhance acidity. For example, 3,5-difluorobenzoic acid has a lower pKa (~2.5) than benzoic acid (pKa ~4.2) due to electron-withdrawing effects .

- The carboxymethoxy group in this compound likely further reduces pKa but may increase hydrophilicity, improving aqueous solubility compared to non-carboxylated analogs.

Analytical Detection

- Fluorobenzoic acids like 3,5-difluorobenzoic acid are detectable at low concentrations (e.g., 1–10 ng/mL) using LC-MS/MS, suggesting similar methods could be applied to the target compound .

Biological Activity

2-(Carboxymethoxy)-3,5-difluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a carboxymethoxy group, which may enhance its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of fluorine atoms can influence the compound's lipophilicity and molecular interactions, potentially leading to enhanced binding affinity with specific enzymes or receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to inflammation or cancer.

Biological Activities

Recent studies have reported various biological activities associated with this compound:

- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate significant efficacy compared to standard antibiotics.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 1-((4-Bromophenyl)sulfonyl)pyrrolidine | Antibacterial | 12.5 | |

| 1-((3-Bromophenyl)sulfonyl)piperidine | Anti-inflammatory | 10 |

Case Studies and Research Findings

- Antimicrobial Efficacy Study: A recent study demonstrated that derivatives of this compound showed an inhibition zone of 25 mm against Klebsiella pneumoniae, indicating promising antibacterial activity when compared to a standard drug with an inhibition zone of 27 mm.

- Mechanism Exploration: Structural modifications in related compounds have been shown to enhance binding affinity to target proteins, leading to improved biological activity. This suggests that similar modifications could be explored for this compound .

- In Vivo Studies: Animal model studies have indicated that treatment with compounds related to this structure resulted in significant reductions in inflammation markers, supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 2-(Carboxymethoxy)-3,5-difluorobenzoic acid, and what intermediates are pivotal?

- Methodology : Start with 3,5-difluorobenzoic acid as the precursor. Introduce the carboxymethoxy group via nucleophilic substitution or esterification. For example:

- Step 1 : Brominate 3,5-difluorobenzoic acid at the 2-position using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to yield 2-bromo-3,5-difluorobenzoic acid.

- Step 2 : React with glycolic acid derivatives (e.g., methyl glycolate) under basic conditions (K₂CO₃/DMF) to substitute bromine with the carboxymethoxy group.

Critical intermediates include the brominated derivative and protected carboxylate intermediates to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodology :

- 1H/19F NMR : Confirm fluorine substitution patterns and carboxymethoxy integration (e.g., δ ~4.5 ppm for -OCH₂COO-).

- IR Spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.

- HPLC-PDA : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% TFA.

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M-H]⁻ ion at m/z 231.02) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance carboxymethoxy group introduction efficiency?

- Methodology :

- Design of Experiments (DoE) : Screen variables like solvent polarity (DMF vs. THF), catalyst (e.g., H₂SO₄ vs. p-TsOH), and temperature (60–100°C).

- Kinetic Profiling : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps.

- Side Reaction Mitigation : Use protecting groups (e.g., methyl esters) for the carboxylic acid to prevent unwanted acylation .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodology :

- Purity Analysis : Compare LC-MS profiles across studies to detect impurities (e.g., unreacted precursors or dehalogenated by-products).

- Structural Analog Comparison : Cross-reference with analogs like 3,5-difluoro-2-hydroxybenzoic acid (anti-inflammatory activity via COX inhibition ) to isolate substituent effects.

- In Silico Docking : Use PubChem’s 3D structure (InChIKey: GZPCNALAXFNOBT-UHFFFAOYSA-N) to model interactions with target enzymes (e.g., cyclooxygenase) and validate experimental data .

Q. What computational approaches predict the physicochemical properties (e.g., pKa, logP) of polyfluorinated benzoic acids?

- Methodology :

- QSAR Models : Use SPARC or ACD/Labs to calculate pKa based on electron-withdrawing fluorine substituents (predicted pKa ~2.5–3.0 for the carboxylic acid group).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic matrices to refine logP predictions.

- Validation : Correlate computational results with experimental potentiometric titrations .

Data Contradiction Analysis

Q. Why might solubility data vary significantly across studies for this compound?

- Analysis :

- Crystallinity vs. Amorphous Forms : Differential scanning calorimetry (DSC) can identify polymorphic states affecting solubility.

- Counterion Effects : Studies using sodium salts (vs. free acid) report higher aqueous solubility.

- pH Dependency : Solubility increases above the compound’s pKa (~2.8) due to deprotonation.

- Reference : Compare with 3,5-difluorobenzoic acid (solubility 1.2 g/L at pH 7) to contextualize carboxymethoxy’s hydrophilic contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.